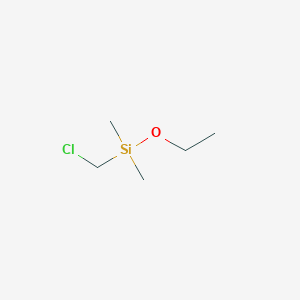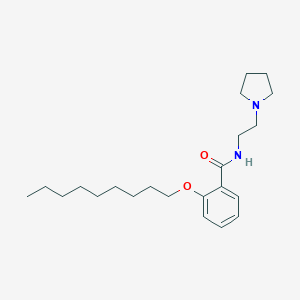
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, also known as QX-314, is a quaternary amine derivative of lidocaine. This compound has gained significant attention in scientific research due to its unique properties, including its ability to block sodium channels and its inability to cross the cell membrane.
科学的研究の応用
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been extensively studied for its potential use in pain management. Its inability to cross the cell membrane makes it an ideal candidate for local anesthesia, as it can be applied topically to block pain signals without affecting other parts of the body. 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has also been studied for its potential use in treating chronic pain conditions, such as neuropathic pain.
作用機序
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide works by blocking sodium channels, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which can cross the cell membrane and affect other parts of the body, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is unable to do so. This makes it an ideal candidate for local anesthesia, as it can block pain signals without affecting other parts of the body.
生化学的および生理学的効果
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been shown to be effective in blocking pain signals in animal models. Studies have also shown that 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is able to block pain signals in human nerve fibers in vitro. However, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body.
実験室実験の利点と制限
One of the main advantages of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its specificity for sodium channels. This makes it an ideal candidate for studying the role of sodium channels in pain signaling. However, one limitation of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its inability to cross the cell membrane. This can make it difficult to study the effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on other parts of the body.
将来の方向性
There are several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research. One area of interest is the use of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide in combination with other drugs to enhance its effectiveness. Another area of interest is the development of new delivery methods for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, such as nanoparticles or liposomes. Additionally, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body, as well as its potential use in treating chronic pain conditions.
In conclusion, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is a unique compound with potential applications in pain management and scientific research. Its specificity for sodium channels and inability to cross the cell membrane make it an ideal candidate for local anesthesia and studying the role of sodium channels in pain signaling. While there are limitations to its use, there are also several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research.
合成法
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide can be synthesized through the reaction between lidocaine and nonyl bromide in the presence of a strong base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide.
特性
CAS番号 |
10261-49-1 |
|---|---|
製品名 |
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide |
分子式 |
C22H36N2O2 |
分子量 |
360.5 g/mol |
IUPAC名 |
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25) |
InChIキー |
UZPBVQUXWZZNOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
正規SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
同義語 |
o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



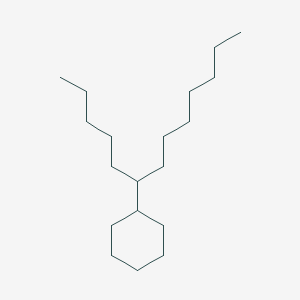
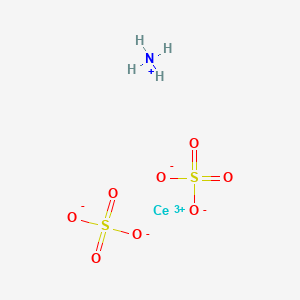
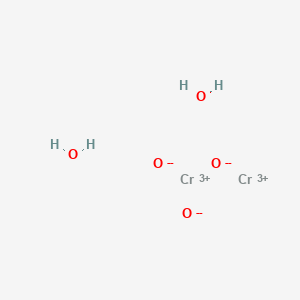
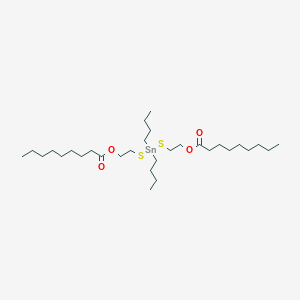
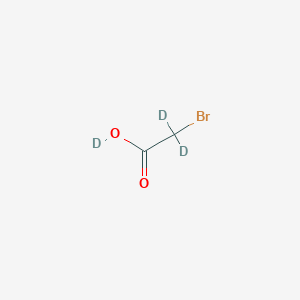
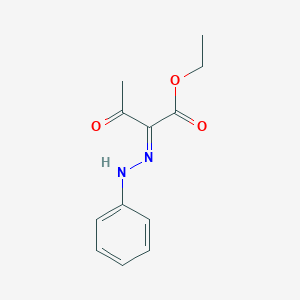
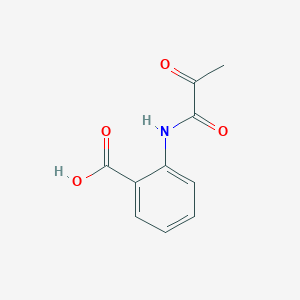
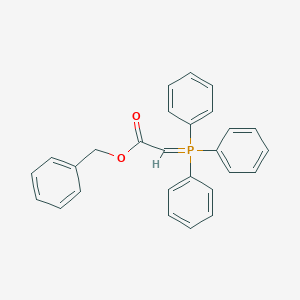
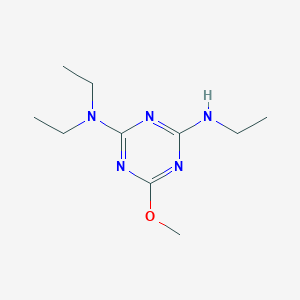
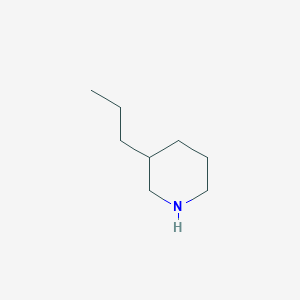
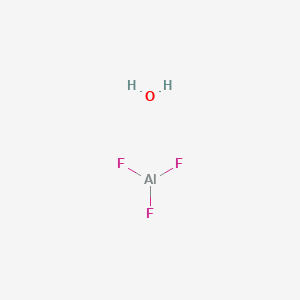
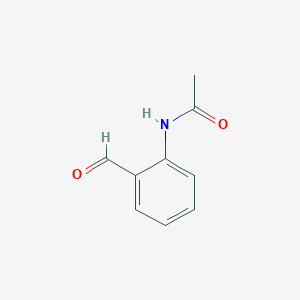
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
